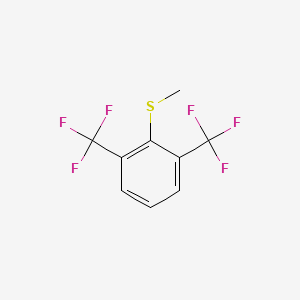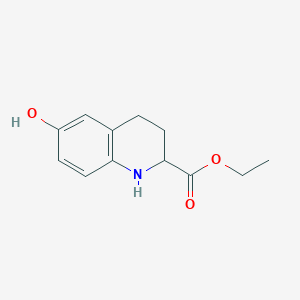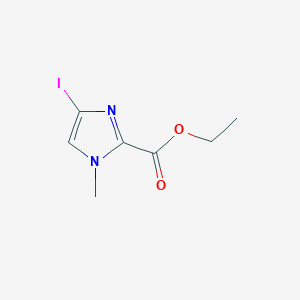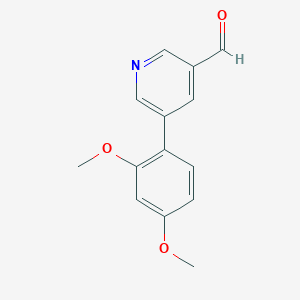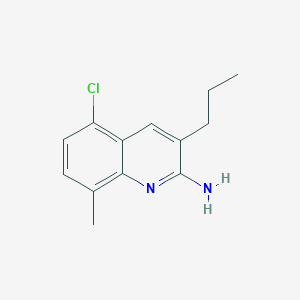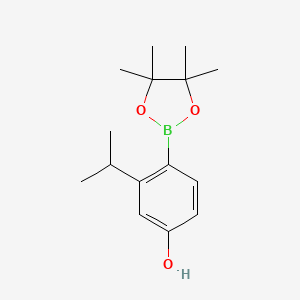
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group at the 6th position, a hydroxyl group at the 4th position, and an acetamide group at the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide typically involves the chloromethylation of 4-hydroxypyridine followed by acetamidation. One common method includes:
Chloromethylation: The reaction of 4-hydroxypyridine with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 6th position.
Acetamidation: The subsequent reaction of the chloromethylated product with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(6-formyl-4-hydroxypyridin-2-yl)acetamide.
Reduction: Formation of N-(6-methyl-4-hydroxypyridin-2-yl)acetamide.
Substitution: Formation of N-(6-(azidomethyl)-4-hydroxypyridin-2-yl)acetamide or N-(6-(thiomethyl)-4-hydroxypyridin-2-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The hydroxyl and acetamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-(Chloromethyl)-4-hydroxyquinolin-2-yl)acetamide
- N-(6-(Chloromethyl)-4-hydroxybenzyl-2-yl)acetamide
- N-(6-(Chloromethyl)-4-hydroxythiazol-2-yl)acetamide
Uniqueness
N-(6-(Chloromethyl)-4-hydroxypyridin-2-yl)acetamide is unique due to the specific positioning of its functional groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both the chloromethyl and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C8H9ClN2O2 |
|---|---|
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
N-[6-(chloromethyl)-4-oxo-1H-pyridin-2-yl]acetamide |
InChI |
InChI=1S/C8H9ClN2O2/c1-5(12)10-8-3-7(13)2-6(4-9)11-8/h2-3H,4H2,1H3,(H2,10,11,12,13) |
Clave InChI |
OWHOWUYSJHWLDX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=O)C=C(N1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)

